molecular formula C8H8N2O5 B1426572 5-Methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester CAS No. 1167056-52-1

5-Methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester

Cat. No.: B1426572
CAS No.: 1167056-52-1
M. Wt: 212.16 g/mol
InChI Key: TUWWEHHZZMCXIS-UHFFFAOYSA-N
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Description

5-Methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester is an organic compound with the molecular formula C8H8N2O5. This compound is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of nitro and ester functional groups in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester typically involves the nitration of 3-methylpyridine followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position of the pyridine ring. The resulting 3-methyl-4-nitropyridine is then subjected to esterification with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired ester compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature and concentration, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or iron powder with hydrochloric acid.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 3-methyl-4-amino-1-oxo-1lambda~5~-pyridine-2-carboxylate.

    Substitution: Various amides or esters depending on the nucleophile used.

    Hydrolysis: 3-methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

5-Methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its N-oxide functionality enhances the solubility and bioavailability of drugs, making it valuable in drug formulation.

Prodrugs and Drug Development

N-Oxides are increasingly recognized for their role as prodrugs , which are pharmacologically inactive compounds that convert to active drugs within the body. The unique properties of N-oxides allow for targeted delivery and reduced side effects. For instance, compounds with N-oxide groups can be designed to release active agents under specific physiological conditions, such as hypoxia .

Antibacterial Agents

Research indicates that N-oxides can exhibit significant antibacterial properties. The compound has been studied for its potential to enhance the efficacy of existing antibiotics by improving their pharmacokinetic profiles .

Polymer Chemistry

The incorporation of this compound into polymer matrices has demonstrated promising results in creating biocompatible materials. These materials are characterized by their nonimmunogenic properties, making them suitable for biomedical applications.

Stealth Materials

Polymeric N-oxides have shown excellent blood compatibility and can be used as stealth materials in drug delivery systems. This characteristic minimizes immune responses and prolongs circulation time in the bloodstream, enhancing the therapeutic efficacy of conjugated drugs .

Synthesis and Reaction Chemistry

The compound plays a significant role in various chemical reactions, particularly those involving nucleophilic substitutions and oxidations.

N-Oxidation Reactions

The synthesis of 5-Methyl-4-nitropyridine-N-oxide derivatives often involves N-oxidation processes using reagents like m-chloroperbenzoic acid (m-CPBA). These reactions are crucial for converting simple pyridine derivatives into more complex structures with enhanced biological activity .

Reaction TypeReagents UsedYield (%)
N-Oxidationm-CPBA63
EsterificationSulfuric AcidVariable
ReductionSodium Cyanide85

Case Studies

Case Study 1: Hypoxia-Activated Prodrugs
A study explored the use of N-oxides, including derivatives of 5-Methyl-4-nitropyridine-N-oxide, as hypoxia-activated prodrugs. These compounds demonstrated selective activation in low oxygen environments, making them ideal candidates for cancer therapy .

Case Study 2: Development of Antibacterial Agents
Research highlighted the synthesis of new antibacterial agents derived from 5-Methyl-4-nitropyridine-N-oxide. The derivatives showed enhanced activity against resistant bacterial strains, showcasing the compound's potential in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of 5-Methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid form that can interact with molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methyl-4-nitrobenzoate: Similar structure but with a benzene ring instead of a pyridine ring.

    Ethyl 3-methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    3-methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

5-Methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester is unique due to the presence of both nitro and ester functional groups on a pyridine ring. This combination of functional groups allows for diverse chemical reactivity and a wide range of applications in various fields.

Biological Activity

5-Methyl-4-nitropyridine-N-oxide-6-carboxylic acid methyl ester, a derivative of pyridine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, featuring a pyridine ring with a nitro group and a carboxylic acid moiety, contributes to its reactivity and biological interactions.

Chemical Structure and Properties

The chemical formula of this compound is C8H9N3O4C_8H_9N_3O_4, with a molecular weight of approximately 197.17 g/mol. The presence of the N-oxide functional group enhances its electron-withdrawing characteristics, which can influence biological activity.

Property Value
Molecular FormulaC₈H₉N₃O₄
Molecular Weight197.17 g/mol
Functional GroupsNitro, Carboxylic Acid, N-Oxide

Biological Activities

Research indicates that compounds related to pyridine derivatives exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyridine-N-oxides possess significant antibacterial properties. For instance, 4-nitropyridine-N-oxide has demonstrated effectiveness against various bacterial strains, suggesting similar potential for 5-Methyl-4-nitropyridine-N-oxide .
  • Antioxidant Properties : The N-oxide functionality may contribute to antioxidant activities by scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : Some studies indicate that pyridine derivatives can act as inhibitors for specific enzymes, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant in neurodegenerative disorders like Alzheimer's disease .

Study on Antimicrobial Activity

A study investigating the antimicrobial effects of various pyridine derivatives found that compounds with N-oxide functionalities exhibited notable activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were reported in the low millimolar range, indicating potential for therapeutic applications .

Neuroprotective Effects

Another research project focused on the neuroprotective properties of pyridine derivatives against β-amyloid-induced toxicity in neuroblastoma cell lines. The compound showed promise in enhancing cell viability and reducing oxidative damage, potentially through its antioxidant properties .

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving nitration and oxidation reactions. Typical synthetic routes include:

  • Nitration of 5-Methylpyridine : Using nitric acid to introduce the nitro group at the appropriate position.
  • Oxidation to N-Oxide : Employing oxidizing agents like m-chloroperbenzoic acid (mCPBA) to convert the nitrogen atom into an N-oxide.
  • Esterification : Reacting the carboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester.

Properties

IUPAC Name

methyl 3-methyl-4-nitro-1-oxidopyridin-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-5-6(10(13)14)3-4-9(12)7(5)8(11)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWWEHHZZMCXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1C(=O)OC)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717995
Record name Methyl 3-methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-52-1
Record name Methyl 3-methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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